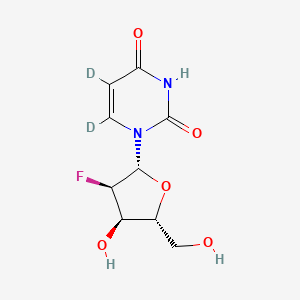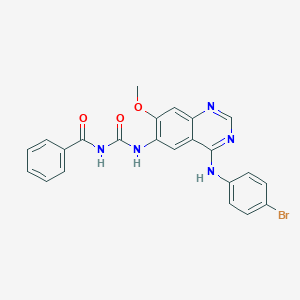
NAD+-13C5 ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide adenine dinucleotide-13C5 ammonium is a labeled form of nicotinamide adenine dinucleotide, where five carbon atoms are replaced with the isotope carbon-13. This compound is used primarily in scientific research as a tracer for studying metabolic pathways and enzyme activities. The ammonium form enhances its solubility and stability, making it suitable for various experimental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nicotinamide adenine dinucleotide-13C5 ammonium involves the incorporation of carbon-13 into the nicotinamide adenine dinucleotide molecule. This can be achieved through chemical synthesis or biosynthetic methods using carbon-13 labeled precursors. The reaction conditions typically involve controlled temperature and pH to ensure the stability of the labeled compound .
Industrial Production Methods: Industrial production of nicotinamide adenine dinucleotide-13C5 ammonium involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways. The labeled nicotinamide adenine dinucleotide is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Nicotinamide adenine dinucleotide-13C5 ammonium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a coenzyme in redox reactions and as a substrate for enzymes involved in DNA repair and cellular metabolism .
Common Reagents and Conditions: Common reagents used in reactions involving nicotinamide adenine dinucleotide-13C5 ammonium include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the labeled compound .
Major Products: The major products formed from reactions involving nicotinamide adenine dinucleotide-13C5 ammonium depend on the specific reaction conditions. For example, oxidation reactions may produce nicotinamide adenine dinucleotide-13C5+, while reduction reactions may yield nicotinamide adenine dinucleotide-13C5H .
Scientific Research Applications
Nicotinamide adenine dinucleotide-13C5 ammonium is widely used in scientific research due to its role as a coenzyme in numerous metabolic reactions. It is used to study metabolic pathways, enzyme kinetics, and cellular processes such as DNA repair and apoptosis. In medicine, it is used to investigate the mechanisms of diseases like cancer and neurodegenerative disorders. In industry, it is used in the development of pharmaceuticals and as a tracer in metabolic studies .
Mechanism of Action
Nicotinamide adenine dinucleotide-13C5 ammonium exerts its effects by participating in redox reactions as a coenzyme. It acts as an electron carrier, transferring electrons between molecules in metabolic pathways. It also serves as a substrate for enzymes like poly (ADP-ribose) polymerases and sirtuins, which are involved in DNA repair and regulation of gene expression. The molecular targets and pathways involved include the electron transport chain, DNA repair mechanisms, and signaling pathways related to cellular metabolism .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to nicotinamide adenine dinucleotide-13C5 ammonium include nicotinamide adenine dinucleotide, nicotinamide adenine dinucleotide phosphate, and nicotinamide mononucleotide. These compounds share similar structures and functions but differ in their specific roles and applications .
Uniqueness: Nicotinamide adenine dinucleotide-13C5 ammonium is unique due to its carbon-13 labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research applications where understanding the dynamics of metabolic pathways is crucial .
Properties
Molecular Formula |
C21H30N8O14P2 |
|---|---|
Molecular Weight |
685.4 g/mol |
IUPAC Name |
azanium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C21H27N7O14P2.H3N/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);1H3/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1/i5+1,10+1,13+1,15+1,20+1; |
InChI Key |
KOVUZBOZALZZRL-QWWYTGSKSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[NH4+] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


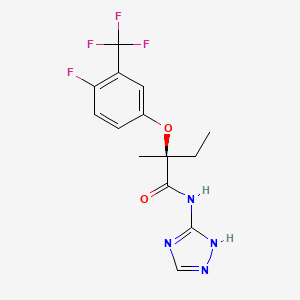

![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
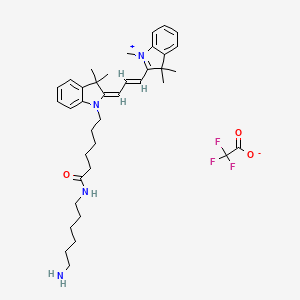
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
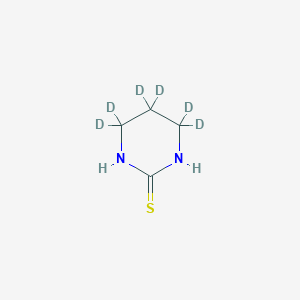
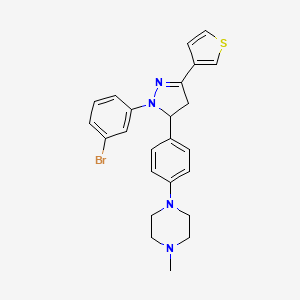
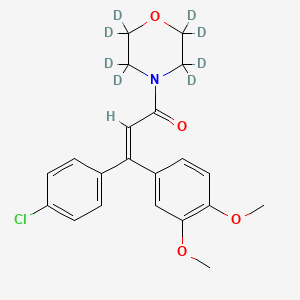


![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)
